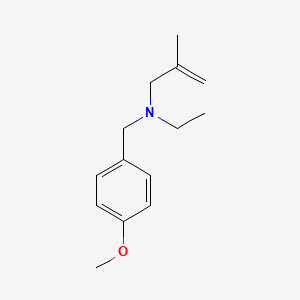
N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine, also known as methoxypropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. MPA is a potent psychostimulant and has been used as a research chemical in scientific studies.
Mécanisme D'action
The mechanism of action of MPA involves the inhibition of the dopamine transporter, which leads to an increase in dopamine release in the brain. This increase in dopamine leads to the stimulation of the central nervous system, resulting in the psychostimulant effects of MPA.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters such as norepinephrine and serotonin. MPA has been shown to have a high potential for abuse and addiction due to its psychostimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPA in lab experiments include its potent psychostimulant effects and its ability to increase dopamine release in the brain. However, the limitations of using MPA include its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system.
Orientations Futures
For the study of MPA include further research into its mechanism of action and its potential therapeutic applications. It may also be useful to study the effects of MPA in combination with other drugs to better understand its interactions with other neurotransmitter systems. Additionally, further research into the potential adverse effects of MPA on the cardiovascular system is needed to fully understand its safety profile.
Conclusion
In conclusion, MPA is a synthetic compound that has been used in scientific research to study its effects on various biological systems. It has a potent psychostimulant effect and has been shown to have a high potential for abuse and addiction. Further research into its mechanism of action and potential therapeutic applications is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 4-methoxybenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. The reaction results in the formation of MPA as a white crystalline solid.
Applications De Recherche Scientifique
MPA has been used in scientific research to study its effects on various biological systems. It has been shown to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release in the brain. This effect has been studied in relation to addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-6-8-14(16-4)9-7-13/h6-9H,2,5,10-11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZAMJIDEBPYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)

![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)

methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)
